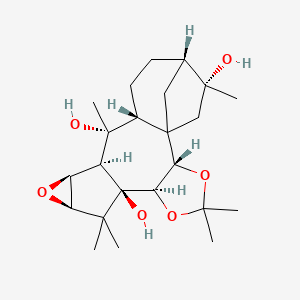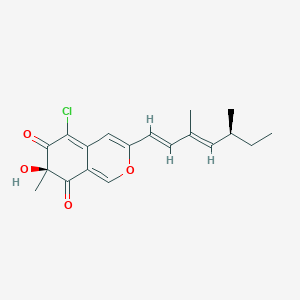
Decamethonium iodide
Vue d'ensemble
Description
Decamethonium iodide is a depolarizing neuromuscular blocking agent used primarily in anesthesia to induce muscle paralysis. It is known for its ability to block the nicotinic acetylcholine receptors at the neuromuscular junction, leading to sustained depolarization and subsequent muscle relaxation . This compound has been historically significant in the development of muscle relaxants and has unique properties that distinguish it from other agents in its class.
Mécanisme D'action
Target of Action
Decamethonium iodide primarily targets the nicotinic acetylcholine receptors in the motor endplate . These receptors play a crucial role in muscle contraction. When acetylcholine, a neurotransmitter, binds to these receptors, it triggers muscle contraction. This compound, due to its similarity to acetylcholine, acts as a partial agonist of these receptors .
Mode of Action
This compound binds to the nicotinic acetylcholine receptors in the motor endplate, blocking access to these receptors . In the process of binding, the receptor is activated, causing a process known as depolarization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By acting as an agonist of nicotinic acetylcholine receptors, this compound prevents the effects of acetylcholine, thereby inhibiting muscle contraction .
Pharmacokinetics
This compound is rapidly absorbed . .
Result of Action
The primary result of this compound’s action is muscle paralysis . By causing sustained depolarization of the motor endplate, it prevents muscle contraction, leading to paralysis .
Analyse Biochimique
Biochemical Properties
Decamethonium iodide is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor . It binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors .
Cellular Effects
This compound acts as a depolarizing muscle relaxant or neuromuscular blocking agent . It prevents the effects of acetylcholine at the neuromuscular junction by causing depolarization . This prevents the neural stimulus from affecting the muscle .
Molecular Mechanism
This compound binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors . Since this compound is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to normal acetylcholine release .
Dosage Effects in Animal Models
In animal experiments, this compound is extensively used as a neuromuscular blocking agent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decamethonium iodide can be synthesized through the reaction of decamethylene dibromide with trimethylamine, followed by the addition of potassium iodide to form the iodide salt. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. The compound is often crystallized from aqueous solutions to obtain a solid form suitable for medical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Decamethonium iodide primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. It can also participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the iodide ion.
Reaction Conditions: These reactions typically occur in aqueous or alcoholic solutions at elevated temperatures to enhance the reaction rate.
Major Products: The major products of these reactions depend on the nucleophile used. For instance, when reacted with sodium hydroxide, the product would be decamethonium hydroxide .
Applications De Recherche Scientifique
Decamethonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium salts in various chemical reactions.
Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents.
Medicine: It has been used in clinical settings to induce muscle relaxation during surgical procedures. .
Comparaison Avec Des Composés Similaires
- Succinylcholine
- Hexamethonium
- Tubocurarine
- Pancuronium
Propriétés
Numéro CAS |
1420-40-2 |
|---|---|
Formule moléculaire |
C16H38IN2+ |
Poids moléculaire |
385.39 g/mol |
Nom IUPAC |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide |
InChI |
InChI=1S/C16H38N2.HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
NHMSUPHQUHLGDN-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-] |
Apparence |
Solid powder |
Key on ui other cas no. |
1420-40-2 |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
156-74-1 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)








![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)
